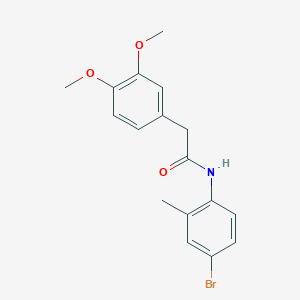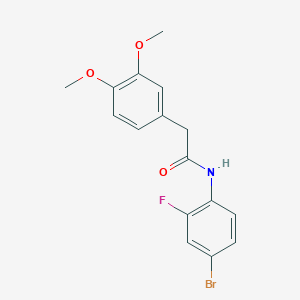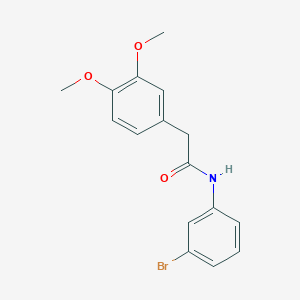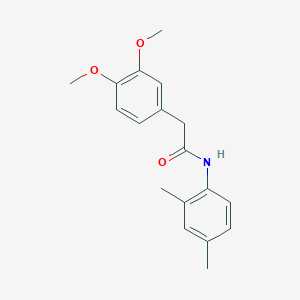
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide, also known as CM-272, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. In cancer cells, N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In addition, it has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the activity of the JNK pathway, which is involved in oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and sensitize cells to chemotherapy and radiotherapy. In inflammation research, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce leukocyte infiltration, and improve tissue damage. In neurodegenerative disorder research, it has been found to protect neurons from oxidative stress and neuroinflammation, improve cognitive function, and reduce neuronal loss.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. In addition, it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide also has some limitations for lab experiments, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, its potential toxicity and side effects need to be carefully evaluated in preclinical studies before it can be considered for clinical trials.
将来の方向性
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has several potential future directions for research, including its optimization for therapeutic applications, its evaluation in combination therapy with other drugs, and its development as a diagnostic tool for cancer and inflammation. In addition, its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases, need to be explored. Furthermore, the development of more potent and selective derivatives of N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide can improve its efficacy and reduce its toxicity, making it a more promising candidate for clinical trials.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide involves the reaction of 5-chloro-2-methoxyaniline with 4-methylbenzoyl chloride in the presence of a base catalyst such as triethylamine. The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential candidate for combination therapy. In inflammation research, N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In neurodegenerative disorder research, N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has been found to protect neurons from oxidative stress and neuroinflammation, making it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C15H14ClNO2 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-5-11(6-4-10)15(18)17-13-9-12(16)7-8-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
InChIキー |
KGNNKXQPEWEVFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



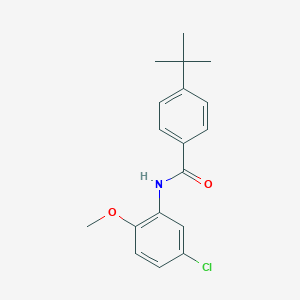
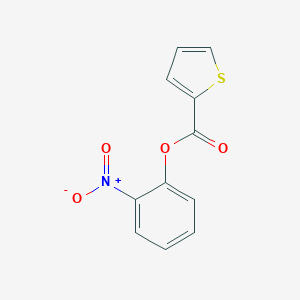
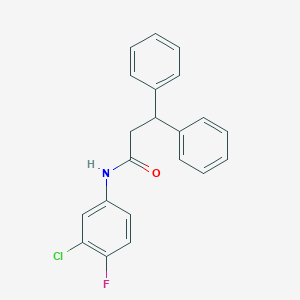



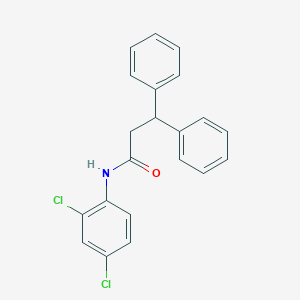
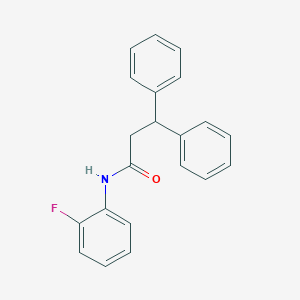
![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
